Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate
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Overview
Description
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate is an organic compound with a complex structure that includes an amino group, a chlorobenzyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-chlorobenzoate
- Methyl 4-amino-2-chlorobenzoate
- Methyl 2-(p-tolyloxy)-5-chlorobenzoate
Uniqueness
Methyl 5-amino-2-((4-chlorobenzyl)oxy)benzoate is unique due to the presence of both the amino and chlorobenzyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H14ClNO3 |
---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
methyl 5-amino-2-[(4-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H14ClNO3/c1-19-15(18)13-8-12(17)6-7-14(13)20-9-10-2-4-11(16)5-3-10/h2-8H,9,17H2,1H3 |
InChI Key |
IYZTVBVSAFRJMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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